molecular formula C5H8N2O2 B6618713 (5-methoxy-1,3-oxazol-2-yl)methanamine CAS No. 1783400-20-3

(5-methoxy-1,3-oxazol-2-yl)methanamine

Cat. No. B6618713
M. Wt: 128.13 g/mol
InChI Key: DHODEGXCIINYFQ-UHFFFAOYSA-N
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Description

(5-Methoxy-1,3-oxazol-2-yl)methanamine, also known as 5-methoxyoxazol-2-ylmethanamine, is a versatile organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that has a melting point of 124-125°C and a boiling point of 199-200°C. The compound has a molecular weight of 149.14 g/mol and a molecular formula of C5H9NO2. It is soluble in water and is insoluble in most organic solvents.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (5-methoxy-1,3-oxazol-2-yl)methanamine involves the reaction of 5-methoxy-2-chlorooxazole with methanamine in the presence of a base.

Starting Materials
5-methoxy-2-chlorooxazole, Methanamine, Base (e.g. sodium hydroxide)

Reaction
Step 1: Dissolve 5-methoxy-2-chlorooxazole in a suitable solvent (e.g. dichloromethane)., Step 2: Add methanamine and base to the reaction mixture., Step 3: Stir the reaction mixture at room temperature for several hours., Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate)., Step 5: Purify the product by column chromatography or recrystallization.

Scientific Research Applications

5-Methoxy-1,3-oxazol-2-yl)methanamine has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as amino acids and peptides, as well as in the synthesis of pharmaceuticals and drugs. It has also been used in the synthesis of polymers, dyes, and other materials. Additionally, the compound has been used in the synthesis of various catalysts and catalytic systems.

Mechanism Of Action

The mechanism of action of 5-methoxy-1,3-oxazol-2-yl)methanamine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, it has been shown to act as an antioxidant and to inhibit the activity of certain bacteria.

Biochemical And Physiological Effects

5-Methoxy-1,3-oxazol-2-yl)methanamine has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidative effects. It has also been shown to have a variety of neurological effects, including a reduction in anxiety and an increase in cognitive performance. Additionally, it has been shown to have a protective effect on the liver and kidneys.

Advantages And Limitations For Lab Experiments

5-Methoxy-1,3-oxazol-2-yl)methanamine has a number of advantages and limitations for use in laboratory experiments. One advantage is its low toxicity, which makes it safe for use in experiments involving animals. Additionally, it is relatively easy to synthesize, which makes it cost-effective for laboratory use. However, it is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 5-methoxy-1,3-oxazol-2-yl)methanamine. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals and drugs. Additionally, further research could be done to explore its potential applications in the synthesis of polymers, dyes, and other materials. Finally, further research could be done to explore its potential uses in the synthesis of catalysts and catalytic systems.

properties

IUPAC Name

(5-methoxy-1,3-oxazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-8-5-3-7-4(2-6)9-5/h3H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHODEGXCIINYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(O1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methoxy-1,3-oxazol-2-yl)methanamine

CAS RN

1783400-20-3
Record name 1-(5-methoxy-1,3-oxazol-2-yl)methanamine
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